gamma-Aminobutyric acid
Overview
Description
Gamma-Aminobutyric acid (GABA) is a neurotransmitter, a chemical messenger in your brain. It slows down your brain by blocking specific signals in your central nervous system (your brain and spinal cord). GABA is known for producing a calming effect . It’s thought to play a major role in controlling nerve cell hyperactivity associated with anxiety, stress, and fear .
Synthesis Analysis
GABA is produced through irreversible α-decarboxylation of glutamate by the enzyme glutamate decarboxylase (GAD) with glutamic acid (Glu) as the substrate . GABA accumulation is mainly affected by environmental factors such as temperature, humidity, and oxygen content .
Molecular Structure Analysis
GABA, also known as 4-aminobutyric acid, is a non-protein amino acid that naturally and widely occurs in animals, plants, and microorganisms. Its empirical formula is C4H9O2N and the molecular mass is 103.12 g/mol .
Chemical Reactions Analysis
GABA is involved in the regulation of growth, development, stress response, and other important activities in the life circle of plants . It is synthesized by α-decarboxylation under the action of glutamic acid decarboxylase (GAD) with glutamic acid (Glu) as the substrate .
Physical And Chemical Properties Analysis
GABA appears as a white microcrystalline powder. It has a density of 1.11 g/mL, a melting point of 203.7 °C, and a boiling point of 247.9 °C. It is soluble in water (130 g/100 ml). The acidity (pKa) is 4.031 for the carboxyl group and 10.556 for the amino group .
Scientific Research Applications
GABA in Plant Biology
Research on GABA in plants suggests it plays a significant role in regulating plant responses to environmental stresses. It acts as a metabolite or signaling molecule, influencing plant adaptation to biotic and abiotic stresses, including salinity, drought, temperature extremes, and heavy metals. GABA's integration into plant growth, development, and stress adaptation mechanisms highlights its potential as a target for enhancing crop resilience and productivity (Seifikalhor et al., 2019).
GABA in Neurology and Psychiatry
The role of GABA in mood disorders, such as anxiety and depression, has been extensively studied. GABAergic dysfunction is associated with mood disorders, indicating that GABA and its receptors might be potential targets for therapeutic interventions. The evidence suggests that alterations in GABAergic neurotransmission could contribute to the pathology of mood disorders, offering avenues for the development of GABA-modulating treatments (Kalueff & Nutt, 2007; Brambilla et al., 2003).
GABA in Neurodevelopment and Injury
GABA's involvement in brain development and injury is another area of significant research interest. It is crucial for maintaining the excitation/inhibition balance in the central nervous system, with implications for neurodevelopmental disorders and recovery after brain injury. Understanding GABAergic system alterations in these contexts could inform therapeutic strategies for conditions like schizophrenia, ischemia, and traumatic brain injury (Ramamoorthi & Lin, 2011; Wu & Sun, 2015).
GABA in Microbial Bioprocesses
The production of GABA through microbial bioprocesses has garnered attention due to its importance as a neurotransmitter and its potential applications in food and pharmaceuticals. Research into GABA-producing microbial strains and optimized bioprocesses for its production could meet the growing demand for GABA in various applications. Lactic acid bacteria and certain fungi species have been identified as effective GABA producers, opening up opportunities for developing functional foods and pharmaceutical products (Dahiya et al., 2021).
Safety And Hazards
Future Directions
GABA has become a popular dietary supplement and has promising application in the food industry . More research is needed to understand the role of natural and/or biosynthetic oral GABA intake on stress and sleep . This review sheds light on developing GABA-enriched plant varieties and food products, and provides insights for efficient production of GABA through synthetic biology approaches .
properties
IUPAC Name |
4-aminobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c5-3-1-2-4(6)7/h1-3,5H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCSSZJGUNDROE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
53504-43-1, Array | |
Record name | Butanoic acid, 4-amino-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53504-43-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Gamma-aminobutyric acid [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056122 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6035106 | |
Record name | 4-Aminobutanoic acid | |
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Molecular Weight |
103.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, White, powdery solid; Savoury, meat-like aroma | |
Record name | gamma-Aminobutyric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000112 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | 4-Aminobutyric acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1749/ | |
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Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4), 1300.0 mg/mL, Slightly soluble in water; soluble in many non-polar solvents, Insoluble (in ethanol) | |
Record name | SID8139983 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | gamma-Aminobutyric acid | |
Source | Human Metabolome Database (HMDB) | |
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Record name | 4-Aminobutyric acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1749/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Product Name |
Gamma-Aminobutyric Acid | |
CAS RN |
56-12-2 | |
Record name | γ-Aminobutyric acid | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=56-12-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Gamma-aminobutyric acid [JAN] | |
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Record name | 4-Aminobutanoic acid | |
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Record name | 4-aminobutyric acid | |
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Record name | .GAMMA.-AMINOBUTYRIC ACID | |
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Record name | gamma-Aminobutyric acid | |
Source | Human Metabolome Database (HMDB) | |
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Melting Point |
203 °C | |
Record name | gamma-Aminobutyric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000112 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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